Methyl 2,2-difluoro-1,3-benzodioxole-4-carboxylate

Übersicht

Beschreibung

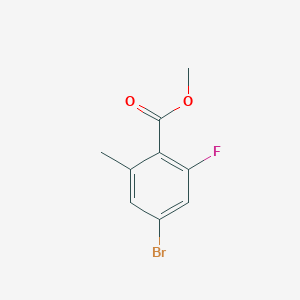

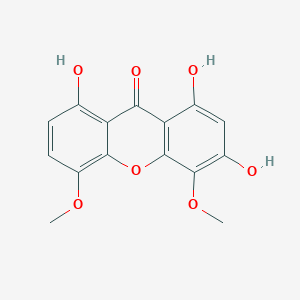

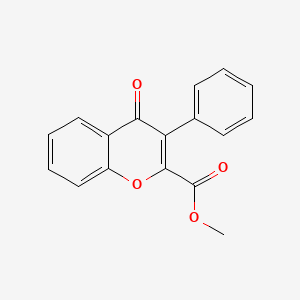

“Methyl 2,2-difluoro-1,3-benzodioxole-4-carboxylate” is a chemical compound with the CAS Number: 531508-32-4 . It has a molecular weight of 216.14 . The IUPAC name for this compound is methyl 2,2-difluoro-1,3-benzodioxole-4-carboxylate .

Synthesis Analysis

The synthesis of related compounds suggests that “Methyl 2,2-difluoro-1,3-benzodioxole-4-carboxylate” could be prepared by the reaction of 2,2-dichloro-1,3-benzodioxole with potassium fluoride in the presence of an effective quantity of a catalyst .Molecular Structure Analysis

The molecular structure of “Methyl 2,2-difluoro-1,3-benzodioxole-4-carboxylate” is based on structures generated from information available in ECHA’s databases . The InChI Code for this compound is 1S/C9H6F2O4/c1-13-8 (12)5-3-2-4-6-7 (5)15-9 (10,11)14-6/h2-4H,1H3 .Physical And Chemical Properties Analysis

“Methyl 2,2-difluoro-1,3-benzodioxole-4-carboxylate” is a liquid at room temperature . It should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen

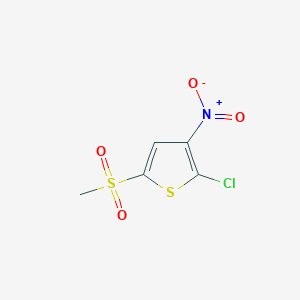

“Methyl 2,2-difluoro-1,3-benzodioxole-4-carboxylate” is involved in the biotreatment of fludioxonil-contaminated wastewater .

Summary of the Application

Fludioxonil is a post-harvest fungicide contained in effluents produced by fruit packaging plants, which should be treated prior to environmental dispersal . The compound “Methyl 2,2-difluoro-1,3-benzodioxole-4-carboxylate” seems to be a transformation product in the degradation pathway of fludioxonil .

Methods of Application or Experimental Procedures

An immobilized cell bioreactor was developed and evaluated, operating under microaerophilic conditions and gradually reduced hydraulic retention times (HRTs) from 10 to 3.9 days, for the biotreatment of fludioxonil-rich wastewater . Liquid chromatography coupled to quadrupole time-of-flight Mass spectrometry (LC-QTOF-MS) was used to identify the transformation products during fludioxonil degradation .

Results or Outcomes

Fludioxonil removal efficiency was consistently above 96%, even at the shortest HRT applied . A total of 12 transformation products were tentatively identified during fludioxonil degradation . The detection of 2,2-difluoro- 2H -1,3-benzodioxole-4-carboxylic acid verified the decyanation and deamination of the molecule, whereas its conversion to the tentatively identified compound 2,3-dihydroxybenzoic acid indicated its defluorination .

Safety And Hazards

Eigenschaften

IUPAC Name |

methyl 2,2-difluoro-1,3-benzodioxole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2O4/c1-13-8(12)5-3-2-4-6-7(5)15-9(10,11)14-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOFVVETULGVRHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C(=CC=C1)OC(O2)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2,2-difluoro-1,3-benzodioxole-4-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)propan-1-ol](/img/structure/B1430802.png)

![N-[9-[(2R)-2-phenylmethoxypropyl]purin-6-yl]benzamide](/img/structure/B1430805.png)

![2-Methyl-2,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B1430813.png)